5-Brom-3-Fluorchinolin

Übersicht

Beschreibung

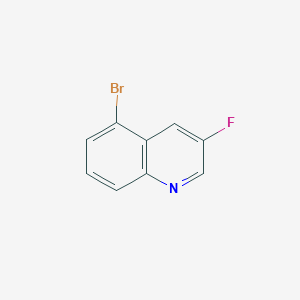

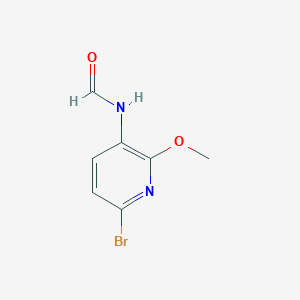

5-Bromo-3-fluoroquinoline is a chemical compound with the molecular formula C9H5BrFN . It has a molecular weight of 226.05 . The IUPAC name for this compound is 5-bromo-3-fluoroquinoline .

Synthesis Analysis

The synthesis of 5-Bromo-3-fluoroquinoline and similar fluorinated quinolines often involves a variety of methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis

The InChI code for 5-Bromo-3-fluoroquinoline is 1S/C9H5BrFN/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

5-Bromo-3-fluoroquinoline is a solid at room temperature . The storage temperature for this compound is 4°C .Wissenschaftliche Forschungsanwendungen

Antibakterielle Mittel

5-Brom-3-Fluorchinolin: ist ein wertvoller Vorläufer bei der Synthese von Fluorchinolonen, einer Klasse von Antibiotika. Diese Verbindungen zeichnen sich durch ein breites Wirkungsspektrum gegen sowohl grampositive als auch gramnegative Bakterien aus. Die Einführung eines Fluoratoms in der 3-Position erhöht die antibakterielle Wirksamkeit, wodurch Derivate dieser Verbindung zu potenziellen Kandidaten für die Medikamentenentwicklung werden .

Antimalariamittel

Chinolin-Derivate haben eine lange Tradition in der Antimalaria-Therapie, wobei Chloroquin eines der bemerkenswertesten Beispiele ist. Die Brom- und Fluorsubstitutionen am Chinolinkern können zu neuartigen Verbindungen mit potentiellen antimalariellen Eigenschaften führen. Die Forschung an diesen Derivaten wird im Rahmen der Bemühungen zur Bekämpfung von arzneimittelresistenten Malariastämmen fortgesetzt .

Krebsforschung

Der strukturelle Baustein von This compound findet sich in verschiedenen Krebsmitteln wieder. Seine Derivate können als Kinase-Inhibitoren wirken und so die Signalwege von Krebszellen unterbrechen. Darüber hinaus können die halogenierten Chinoline als Bausteine für Verbindungen dienen, die mit DNA interkalieren und so die Replikation von Krebszellen hemmen .

Enzymhemmung

Im Bereich der Enzymhemmung zeigen This compound-Derivate vielversprechende Ergebnisse als selektive Inhibitoren bestimmter Enzyme. Diese Spezifität kann genutzt werden, um biologische Signalwege zu modulieren und so ein therapeutisches Potenzial für Krankheiten zu bieten, bei denen die Enzymaktivität dysreguliert ist .

Landwirtschaftliche Chemikalien

Halogenierte Chinoline, darunter This compound, werden für ihre Verwendung in der Landwirtschaft untersucht. Sie können zur Synthese von Verbindungen mit herbiziden, fungiziden oder insektiziden Eigenschaften verwendet werden und tragen so zum Schutz von Nutzpflanzen und zur Optimierung des Ernteertrags bei .

Materialwissenschaften

In der Materialwissenschaft kann This compound verwendet werden, um neuartige Flüssigkristallverbindungen zu erzeugen. Diese Materialien finden Anwendung in Displaytechnologien wie LCD-Bildschirmen, bei denen die präzise Steuerung von Licht entscheidend ist .

Organische Synthese

Diese Verbindung dient als vielseitiges Zwischenprodukt in der organischen Synthese. Es kann verschiedene chemische Reaktionen eingehen, darunter Kreuzkupplungsreaktionen, um eine Vielzahl von funktionalisierten Chinolinen zu erhalten. Diese Reaktionen sind grundlegend für die Synthese komplexer organischer Moleküle für Pharmazeutika und andere fortschrittliche Materialien .

Fluoreszierende Sonden

Das Chinolinsystem ist ein hervorragendes Gerüst für die Entwicklung fluoreszierender Sonden. Wenn diese Verbindungen mit geeigneten Funktionen wie Brom und Fluor versehen werden, können sie einzigartige photophysikalische Eigenschaften aufweisen. Sie sind wertvolle Werkzeuge in der biochemischen Forschung für Bildgebungs- und diagnostische Zwecke .

Safety and Hazards

5-Bromo-3-fluoroquinoline is harmful in contact with skin and if inhaled . It may cause respiratory irritation . It is also harmful if swallowed and causes skin and serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

Zukünftige Richtungen

The future directions for 5-Bromo-3-fluoroquinoline and similar compounds could involve further exploration of their synthesis methods, reactivity, and potential applications. Fluorinated quinolines have found application in various fields, including medicine, agriculture, and as components for liquid crystals . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

Wirkmechanismus

Target of Action

5-Bromo-3-fluoroquinoline, like other quinolones, primarily targets two bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication . DNA gyrase introduces negative superhelical twists into DNA, which is important for the initiation of DNA replication . Topoisomerase IV, on the other hand, is involved in the separation of replicated DNA .

Mode of Action

5-Bromo-3-fluoroquinoline interacts with its targets, DNA gyrase and topoisomerase IV, by forming complexes with these enzymes and DNA . These complexes block the movement of the DNA-replication fork, thereby inhibiting DNA replication . At higher concentrations, 5-Bromo-3-fluoroquinoline can also inhibit RNA synthesis .

Biochemical Pathways

It is known that the compound’s interaction with dna gyrase and topoisomerase iv disrupts the normal process of dna replication . This disruption can lead to a halt in the cell cycle and eventually cell death .

Pharmacokinetics

The metabolism and excretion of 5-Bromo-3-fluoroquinoline would depend on various factors including its chemical structure and the individual’s metabolic capacity .

Result of Action

The primary result of 5-Bromo-3-fluoroquinoline’s action is the inhibition of bacterial DNA replication, leading to cell death . By stabilizing the complexes of DNA and the enzymes DNA gyrase and topoisomerase IV, 5-Bromo-3-fluoroquinoline prevents the normal progression of the DNA replication fork .

Action Environment

The action, efficacy, and stability of 5-Bromo-3-fluoroquinoline can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances, such as proteins or ions, can potentially interact with 5-Bromo-3-fluoroquinoline and alter its activity .

Biochemische Analyse

Biochemical Properties

5-Bromo-3-fluoroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in bacterial DNA replication, making it a potential candidate for antibacterial drug development. The interactions between 5-Bromo-3-fluoroquinoline and these enzymes are primarily based on the compound’s ability to bind to the active sites, thereby preventing the normal substrate from accessing the enzyme .

Cellular Effects

The effects of 5-Bromo-3-fluoroquinoline on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 5-Bromo-3-fluoroquinoline can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. Additionally, it has been found to modulate the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, 5-Bromo-3-fluoroquinoline exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule. For example, 5-Bromo-3-fluoroquinoline has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition results in the accumulation of DNA breaks, ultimately leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-3-fluoroquinoline change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have demonstrated that 5-Bromo-3-fluoroquinoline remains stable under standard laboratory conditions for extended periods. Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy. Long-term studies have also shown that continuous exposure to 5-Bromo-3-fluoroquinoline can result in the development of resistance in bacterial populations .

Dosage Effects in Animal Models

The effects of 5-Bromo-3-fluoroquinoline vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth. At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity .

Metabolic Pathways

5-Bromo-3-fluoroquinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites. These metabolic processes influence the compound’s bioavailability and pharmacokinetics .

Transport and Distribution

The transport and distribution of 5-Bromo-3-fluoroquinoline within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by efflux pumps, which regulate its intracellular concentration. Additionally, 5-Bromo-3-fluoroquinoline can bind to plasma proteins, affecting its distribution and accumulation in different tissues .

Subcellular Localization

The subcellular localization of 5-Bromo-3-fluoroquinoline is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target molecules. Post-translational modifications, such as phosphorylation and ubiquitination, can influence the compound’s localization and activity. These modifications can direct 5-Bromo-3-fluoroquinoline to specific cellular compartments, enhancing its therapeutic potential .

Eigenschaften

IUPAC Name |

5-bromo-3-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWPSSWYBURXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)F)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309750 | |

| Record name | Quinoline, 5-bromo-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416440-63-5 | |

| Record name | Quinoline, 5-bromo-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416440-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 5-bromo-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1375972.png)

![4,4'-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine](/img/structure/B1375979.png)

![1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine](/img/structure/B1375984.png)

![4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide](/img/structure/B1375987.png)

![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B1375993.png)